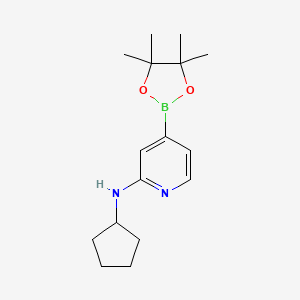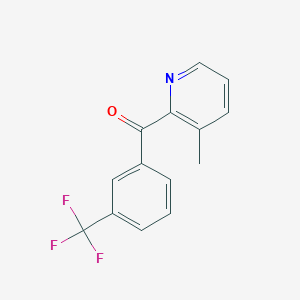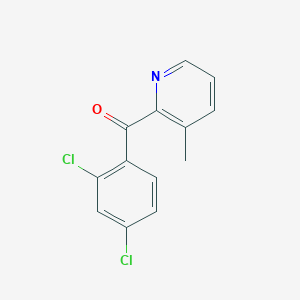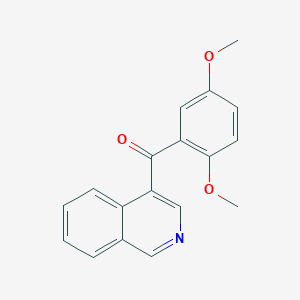![molecular formula C12H17ClN2O B1422440 1-[3,4-Dihydro-1(2H)-quinolinyl]-2-(methylamino)-1-ethanone hydrochloride CAS No. 1220036-60-1](/img/structure/B1422440.png)
1-[3,4-Dihydro-1(2H)-quinolinyl]-2-(methylamino)-1-ethanone hydrochloride
Overview
Description
1-[3,4-Dihydro-1(2H)-quinolinyl]-2-(methylamino)-1-ethanone hydrochloride, also known by various synonyms such as 3,4-Dihydroisoquinolin-1(2H)-one, 3,4-Dihydro-1(2H)-Isoquinolinone, and 1,2,3,4-Tetrahydroisoquinolin-1-one, is a chemical compound with the molecular formula C9H11NO. It exists as a white to pale yellow powder or crystalline substance . The compound’s structure includes a quinoline ring system, a methylamino group, and an ethanone moiety.
Scientific Research Applications
Anticancer Potential
The compound has shown promising results in anticancer research. One study discovered that a derivative, 1-[4-(3H-pyrrolo[3,2-f]quinolin-9-ylamino)-phenyl]-ethanone hydrochloride, exhibited high antiproliferative activity. This activity was attributed to its ability to form an intercalative complex with DNA, inhibit DNA topoisomerase II, and block the cell cycle in the G(2)/M phase. This compound also potentially induces cell death through apoptosis (L. D. Via et al., 2008).
Catalytic Behavior in Polymerization
Another application of this compound is in catalysis. A derivative, 1-(6-(quinoxalin-2-yl)pyridin-2-yl)ethanone, was used to prepare tridentate ligands coordinating with iron(II) and cobalt(II) dichloride. These complexes demonstrated good catalytic activities for ethylene reactivity, including oligomerization and polymerization (Wen‐Hua Sun et al., 2007).
Antimicrobial Activity
Synthesized derivatives of this compound have also been studied for their antimicrobial properties. For instance, various 1,2,3-triazole derivatives exhibited notable antimicrobial activity, highlighting the potential of these compounds in the development of new antimicrobial agents (Bantwal Shivarama Holla et al., 2005).
Plant Growth Promotion
In agricultural research, novel quinolinyl chalcones derived from this compound have been synthesized and evaluated for their plant growth-promoting effects. These studies contribute to the development of chemicals that could enhance agricultural productivity (Mohamed M. Hassan et al., 2020).
properties
IUPAC Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-2-(methylamino)ethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O.ClH/c1-13-9-12(15)14-8-4-6-10-5-2-3-7-11(10)14;/h2-3,5,7,13H,4,6,8-9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAEOZWRFNBWOLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(=O)N1CCCC2=CC=CC=C21.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3,4-Dihydro-1(2H)-quinolinyl]-2-(methylamino)-1-ethanone hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



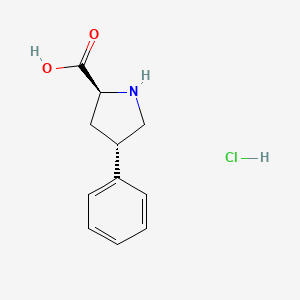
![4-Chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1422358.png)

